1H-Imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl- 1H-Imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl-
Brand Name: Vulcanchem
CAS No.: 93745-58-5
VCID: VC17164803
InChI: InChI=1S/C17H12N4O/c22-20-17-16(13-9-5-2-6-10-13)18-15-11-14(19-21(15)17)12-7-3-1-4-8-12/h1-11,19H
SMILES:
Molecular Formula: C17H12N4O
Molecular Weight: 288.30 g/mol

1H-Imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl-

CAS No.: 93745-58-5

Cat. No.: VC17164803

Molecular Formula: C17H12N4O

Molecular Weight: 288.30 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl- - 93745-58-5

Specification

CAS No. 93745-58-5
Molecular Formula C17H12N4O
Molecular Weight 288.30 g/mol
IUPAC Name 3-nitroso-2,6-diphenyl-5H-imidazo[1,2-b]pyrazole
Standard InChI InChI=1S/C17H12N4O/c22-20-17-16(13-9-5-2-6-10-13)18-15-11-14(19-21(15)17)12-7-3-1-4-8-12/h1-11,19H
Standard InChI Key GMGRCWALKVWPQH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC3=NC(=C(N3N2)N=O)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The 1H-imidazo[1,2-b]pyrazole scaffold consists of a five-membered imidazole ring fused to a pyrazole ring, creating a bicyclic system with delocalized π-electrons. In the 3-nitroso-2,6-diphenyl derivative, the nitroso (–NO) group at position 3 introduces electron-withdrawing effects, while the phenyl substituents at positions 2 and 6 contribute steric bulk and aromatic conjugation . X-ray crystallography and spectral data (UV-Vis, NMR) confirm that the molecule predominantly adopts the 1H-tautomeric form in both ground and excited states, with minimal contribution from alternative tautomers .

Table 1: Molecular Properties of 3-Nitroso-2,6-Diphenyl-1H-Imidazo[1,2-b]pyrazole

PropertyValueSource
CAS Registry Number93745-58-5
Molecular FormulaC₁₇H₁₂N₄O
Molecular Weight288.31 g/mol
Tautomeric Forms1H-bis(arylazo) dominant
pKa (Ground State)~7 (basic), ~14.5 (acidic)

Synthesis and Functionalization

Primary Synthetic Routes

The compound is synthesized via cyclocondensation of N-aryl 2-oxo-2-phenylethanehydrazonoyl bromides under basic conditions. This method, reported by Elnagdi et al., achieves moderate yields (50–70%) and allows for regioselective incorporation of the nitroso group . A representative pathway involves:

  • Formation of Hydrazonoyl Bromide: Reacting phenylglyoxal with N-arylhydrazine hydrochlorides.

  • Cyclization: Treating the intermediate with triethylamine to induce ring closure.

  • Nitrosation: Introducing the nitroso group via reaction with nitrous acid (HNO₂) .

Advanced Functionalization Strategies

Recent advances employ transition metal-mediated reactions to modify the core structure. For example, Br/Mg-exchange reactions using TMP-bases (2,2,6,6-tetramethylpiperidyl) enable selective magnesiation at position 7, followed by electrophilic trapping to install aryl, alkyl, or heteroatom groups . This approach has been utilized to create push-pull dyes with a (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core, showcasing the scaffold’s versatility .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
CyclocondensationEt₃N, CH₃CN, 80°C65%
NitrosationNaNO₂, HCl, 0–5°C70%
MagnesiationTMP-MgCl·LiCl, THF, –78°C82%

Physicochemical and Electronic Properties

Acid-Base Behavior

The imidazo[1,2-b]pyrazole core exhibits amphoteric characteristics, with a pKa of ~7 for the basic nitrogen (N3) and ~14.5 for the acidic proton (N1) . The nitroso group further modulates electronic density, as evidenced by Hammett correlations (ρ = +0.89 for pKa), indicating enhanced acidity in electron-deficient aryl substituents .

Solubility and Stability

Compared to indole analogs, the 1H-imidazo[1,2-b]pyrazole scaffold demonstrates improved aqueous solubility due to reduced hydrophobicity and increased hydrogen-bonding capacity . Stability studies reveal that the nitroso group is prone to dimerization under prolonged light exposure, necessitating storage in amber vials at –20°C .

Tautomerism and Spectroscopic Analysis

Ground vs. Excited State Tautomerism

UV-Vis and fluorescence spectroscopy confirm that the 1H-tautomer remains dominant in both ground and excited states. Excited-state proton transfer (ESPT) is suppressed due to the rigid bicyclic framework, resulting in a fluorescence quantum yield of Φ = 0.12 in acetonitrile .

Key Spectral Signatures

  • IR: Strong absorption at 1620 cm⁻¹ (C=N stretch), 1500 cm⁻¹ (N–O stretch) .

  • ¹H NMR: Aromatic protons appear as multiplet at δ 7.2–7.8 ppm; N–H proton as a broad singlet at δ 12.1 ppm .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator